molecular formula C21H19N3OS B422252 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one CAS No. 1164483-12-8

2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one

Katalognummer: B422252
CAS-Nummer: 1164483-12-8
Molekulargewicht: 361.5g/mol
InChI-Schlüssel: JZEFBZMLAJEBMC-ODLFYWEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring fused with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Eigenschaften

CAS-Nummer

1164483-12-8

Molekularformel

C21H19N3OS

Molekulargewicht

361.5g/mol

IUPAC-Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19N3OS/c1-13-8-9-16(10-14(13)2)22-21-23-20(25)19(26-21)11-15-12-24(3)18-7-5-4-6-17(15)18/h4-12H,1-3H3,(H,22,23,25)/b19-11-

InChI-Schlüssel

JZEFBZMLAJEBMC-ODLFYWEKSA-N

SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C

Isomerische SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/S2)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the thiazole or indole rings .

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3,4-Dimethylanilino)-5-[(1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the indole ring.

    2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-2-yl)methylene]-1,3-thiazol-4(5H)-one: Methyl group positioned differently on the indole ring.

Uniqueness

2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one is unique due to the specific positioning of the methyl group on the indole ring, which may influence its biological activity and chemical reactivity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.